![molecular formula C20H31FN2O B6012964 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6012964.png)
2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol involves its interaction with various receptors in the central nervous system. It has been shown to act as a partial agonist for dopamine receptors, leading to an increase in dopamine release. Additionally, it has been shown to modulate the activity of serotonin and adrenergic receptors, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol are diverse and depend on the specific receptors it interacts with. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, as well as improve cognitive function and memory. Additionally, it has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its ability to selectively target specific receptors in the central nervous system. This allows for more precise and targeted experiments, leading to more accurate results. However, one limitation of using this compound is its relatively high cost and limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol. One potential area of research is its potential applications in the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and the specific receptors it interacts with. Finally, there is potential for the development of new compounds based on the structure of 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol, which could have even greater potential for scientific research applications.
Synthesis Methods
The synthesis of 2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 2-fluorobenzylpiperazine with cyclohexanecarboxaldehyde in the presence of ethanol and a catalyst such as sodium borohydride. The resulting product is then purified through a series of steps, including extraction and chromatography.
Scientific Research Applications
2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to exhibit significant binding affinity for a range of receptors, including dopamine, serotonin, and adrenergic receptors.
properties
IUPAC Name |
2-[4-(cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c21-20-9-5-4-8-18(20)15-23-12-11-22(16-19(23)10-13-24)14-17-6-2-1-3-7-17/h4-5,8-9,17,19,24H,1-3,6-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNQNRRDRCFZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
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